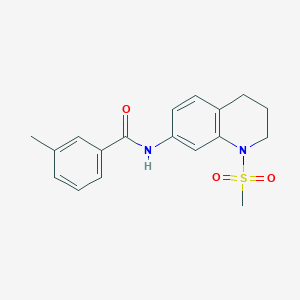

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide

Description

Properties

IUPAC Name |

3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-5-3-6-15(11-13)18(21)19-16-9-8-14-7-4-10-20(17(14)12-16)24(2,22)23/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXGSNZOJRCRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with 3-Methylbenzoic Acid: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 3-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the methanesulfonyl group to a thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound, possibly influencing various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The methanesulfonyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The tetrahydroquinoline core may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, synthesis routes, physicochemical properties, and functional implications.

Structural Analogues from Carbonic Anhydrase Inhibition Studies ()

describes tetrahydroquinoline derivatives with modifications at the 1- and 7-positions. Key comparisons include:

- Structural Differences : The target compound uniquely combines a 1-methanesulfonyl group with a 3-methylbenzamide at the 7-position, whereas analogs like 24 and 25 feature simpler sulfonamide groups. The benzamide moiety in the target compound may enhance π-π stacking interactions in biological systems compared to sulfonamides.

- Synthesis : Compounds 24 and 25 were synthesized using methanesulfonyl chloride and iodomethane, respectively, in polar aprotic solvents (e.g., THF, DMF) . The target compound’s synthesis likely follows similar sulfonylation and coupling steps.

- Physicochemical Properties: Melting points for analogs range from 220–282°C, influenced by substituent polarity and crystallinity.

Benzamide Derivatives with N,O-Bidentate Directing Groups ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares the 3-methylbenzamide group but differs in the amine substituent:

- Functional Groups : The hydroxyl and dimethyl groups in ’s compound enable metal coordination, facilitating C–H functionalization reactions. In contrast, the target compound’s methanesulfonyl group may favor electrophilic interactions or enzyme active-site binding.

- Synthesis: Both compounds utilize 3-methylbenzoyl chloride, but employs 2-amino-2-methyl-1-propanol for coupling, whereas the target compound requires a tetrahydroquinoline-derived amine .

Tools for Structural Characterization (Evidences 2, 4, 5)

The structural determination of analogs relied on:

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is a compound of significant interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a methanesulfonyl group and a 3-methylbenzamide moiety. The molecular formula is with a molecular weight of approximately 336.42 g/mol.

The biological activity of this compound is attributed to its interaction with various biological targets. The methanesulfonyl group enhances the compound's solubility and bioavailability, while the tetrahydroquinoline structure is often associated with various pharmacological effects, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing pain and inflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Compounds in this class have been shown to interfere with the cell cycle, leading to halted proliferation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger cellular stress responses leading to apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide moiety or variations in the tetrahydroquinoline structure can significantly impact potency and selectivity towards biological targets.

| Modification | Effect on Activity |

|---|---|

| Altering the methanesulfonyl group | Enhances solubility and receptor affinity |

| Substituting different groups on the benzamide | Affects binding interactions and specificity |

Case Studies

- Anti-nociceptive Effects : In a study evaluating various tetrahydroquinoline derivatives as opioid receptor agonists, compounds structurally related to this compound demonstrated significant anti-nociceptive effects in animal models . These findings suggest that similar compounds could be developed as analgesics with reduced side effects.

- Inhibition of Methionyl-tRNA Synthetase : Another study highlighted the inhibitory effects of related compounds on methionyl-tRNA synthetase, which is vital for protein synthesis . This suggests potential applications in developing antibiotics targeting bacterial translation mechanisms.

Q & A

Q. What are the recommended multi-step synthesis protocols for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide?

The synthesis involves:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines under acidic conditions, followed by methanesulfonyl protection at the 1-position using methanesulfonyl chloride in dichloromethane with triethylamine as a base .

- Step 2 : Introduction of the 3-methylbenzamide group via coupling reactions. A common method employs 3-methylbenzoyl chloride with the tetrahydroquinoline intermediate in anhydrous THF, catalyzed by DMAP at 0–5°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures yield >95% purity .

Q. How is the crystal structure of this compound characterized, and which software tools are optimal?

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL (for small-molecule refinement) and WinGX (for graphical interface and symmetry checks) are preferred. Hydrogen atoms are placed geometrically, and non-hydrogens are refined anisotropically .

- Validation : ORTEP-3 for thermal ellipsoid visualization and Mercury for intermolecular interaction analysis (e.g., π-π stacking, hydrogen bonds) .

Q. What analytical techniques confirm purity and structural integrity?

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm; retention time compared to standards .

- NMR : H and C NMR in DMSO-d6 to verify methanesulfonyl (-SOCH) protons (δ 3.2–3.4 ppm) and benzamide carbonyl (δ 167–169 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H] at m/z 371.1 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against neurodegenerative targets?

- Modification Sites :

- Tetrahydroquinoline Core : Introduce electron-withdrawing groups (e.g., -CF) at position 3 to enhance blood-brain barrier penetration .

- Benzamide Substituents : Replace 3-methyl with nitro or chloro groups to improve cholinergic receptor binding affinity (IC reduction from 12 µM to 4.5 µM in acetylcholinesterase assays) .

- Computational Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes with tau protein or Aβ peptides .

Q. How can contradictory data on antimicrobial activity be resolved?

- Case Example : Discrepancies in MIC values against Staphylococcus aureus (reported as 8 µg/mL vs. 32 µg/mL) may arise from:

- Assay Variability : Standardize broth microdilution per CLSI guidelines using Mueller-Hinton II medium .

- Compound Stability : Pre-test solubility in DMSO and verify stability via LC-MS after 24-hour incubation .

- Orthogonal Validation : Combine disk diffusion assays with time-kill curves to confirm bacteriostatic vs. bactericidal effects .

Q. What methodologies elucidate interactions with kinase targets (e.g., GSK-3β)?

- In Vitro Kinase Assays : Use recombinant GSK-3β enzyme with [γ-P]ATP and tau peptide substrate. Measure inhibition via scintillation counting (IC typically 0.5–5 µM) .

- Crystallography : Co-crystallize the compound with GSK-3β (PDB ID: 1H8F) to identify hydrogen bonds with Val135 and hydrophobic interactions in the ATP-binding pocket .

Q. How is metabolic stability assessed in physiological conditions?

- Liver Microsome Assays : Incubate with human liver microsomes (0.5 mg/mL) in NADPH-regenerating system. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t > 40 min suggests suitability for in vivo studies) .

- Plasma Stability : Incubate in rat plasma (37°C, pH 7.4) for 24 hours; >90% remaining indicates low esterase susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.